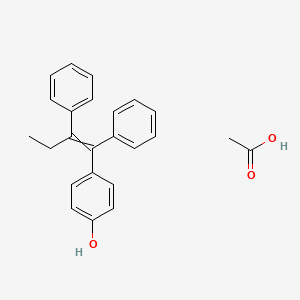![molecular formula C20H40O B14321979 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane CAS No. 110089-95-7](/img/structure/B14321979.png)
1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane is an organic compound with the molecular formula C₂₀H₄₀O It is characterized by the presence of a hexadecane backbone with an ether linkage to a 2-methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane typically involves the reaction of hexadecanol with 2-methylprop-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of hexadecanol reacts with the hydroxyl group of 2-methylprop-2-en-1-ol to form the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the etherification process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various ether derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.
Industry: Used in the formulation of surfactants and emulsifiers due to its amphiphilic properties.
Mechanism of Action
The mechanism of action of 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane involves its interaction with hydrophobic environments. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its ether linkage provides stability against hydrolysis, making it suitable for long-term applications in various fields.
Comparison with Similar Compounds
- 2-[(2-Methylprop-2-EN-1-YL)oxy]benzoic acid
- 2-[(2-Methylprop-2-EN-1-YL)oxy]acetic acid
- Isophthalic acid, di(2-methylprop-2-EN-1-YL) ester
Comparison: 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane is unique due to its long hydrophobic chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong hydrophobic interactions and stability.
Properties
CAS No. |
110089-95-7 |
|---|---|
Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
1-(2-methylprop-2-enoxy)hexadecane |
InChI |
InChI=1S/C20H40O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(2)3/h2,4-19H2,1,3H3 |
InChI Key |
STBQFQQTWVXMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane](/img/structure/B14321897.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)
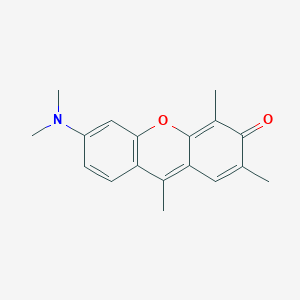
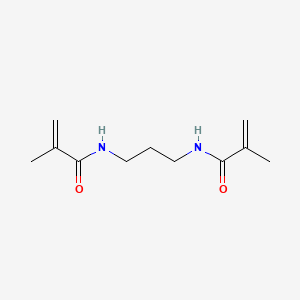

![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)

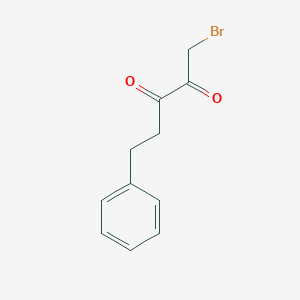
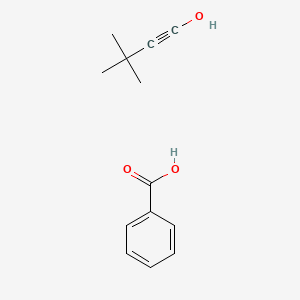
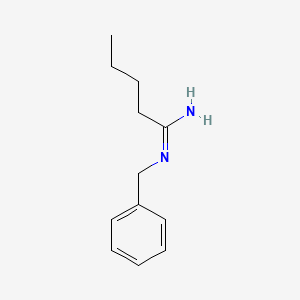
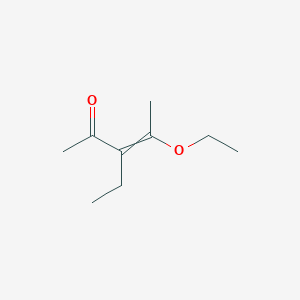
![5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid](/img/structure/B14321992.png)
